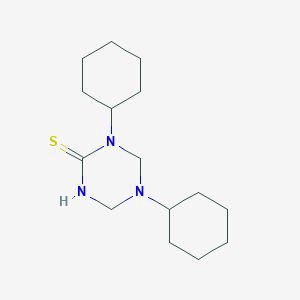
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide, also known as MBP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of benzothiazole compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In
作用機序
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of protein kinase activity. Protein kinases are enzymes that play a crucial role in cell signaling and are often overexpressed in cancer cells. By inhibiting protein kinase activity, N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for the metastasis of cancer. In addition, N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide in lab experiments is its potent antitumor activity, which allows for the evaluation of its effectiveness in various cancer models. N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide. One area of interest is the development of new formulations of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide that improve its solubility and bioavailability. Another area of interest is the evaluation of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide in combination with other anticancer agents, which may enhance its therapeutic effects. Additionally, the identification of the specific protein kinases targeted by N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide could provide insights into its mechanism of action and lead to the development of more targeted therapies for cancer.
合成法
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide involves the reaction of 2-methyl-1,3-benzothiazole-6-carboxylic acid with piperidine and thionyl chloride. The resulting compound is then treated with N-methylmorpholine to obtain N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide. The yield of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide can be improved by optimizing the reaction conditions and using high-quality reagents.
科学的研究の応用
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-15-12-6-5-11(9-13(12)19-10)16-14(18)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEULPQSWNYNREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)
![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)


![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)


